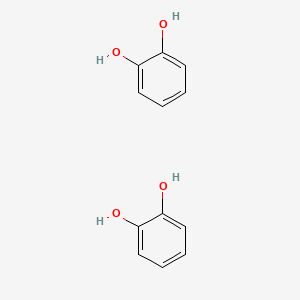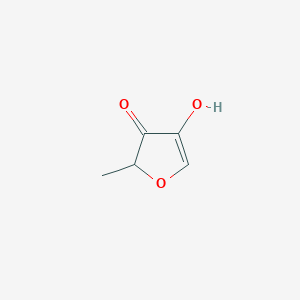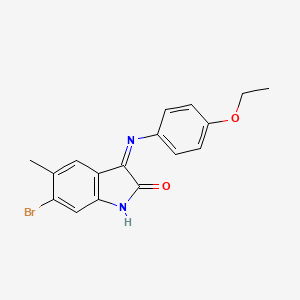
6-Bromo-3-(4-ethoxyphenylimino)-methyl-1,3-dihydroindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-6-BROMO-3-[(4-ETHOXYPHENYL)IMINO]-5-METHYL-1H-INDOL-2-ONE is a synthetic organic compound belonging to the indole family This compound is characterized by the presence of a bromine atom at the 6th position, an ethoxyphenyl group at the 3rd position, and a methyl group at the 5th position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-6-BROMO-3-[(4-ETHOXYPHENYL)IMINO]-5-METHYL-1H-INDOL-2-ONE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a condensation reaction with 4-ethoxyaniline under acidic or basic conditions.
Formation of the Imino Group: The final step involves the formation of the imino group by reacting the intermediate with an appropriate reagent, such as an aldehyde or ketone, under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or ceric ammonium nitrate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a precursor for the synthesis of various indole derivatives with potential biological activities.
Biology:
- Studied for its potential as an enzyme inhibitor or receptor modulator.
- Investigated for its antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of (3E)-6-BROMO-3-[(4-ETHOXYPHENYL)IMINO]-5-METHYL-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
(3E)-3-[(4-HYDROXYPHENYL)IMINO]-1H-INDOL-2-ONE: Similar structure but with a hydroxyl group instead of an ethoxy group.
(3E)-3-[(4-METHOXYPHENYL)IMINO]-1H-INDOL-2-ONE: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness:
- The presence of the ethoxy group in (3E)-6-BROMO-3-[(4-ETHOXYPHENYL)IMINO]-5-METHYL-1H-INDOL-2-ONE provides unique electronic and steric properties, which can influence its reactivity and interaction with biological targets.
- The bromine atom at the 6th position offers additional sites for functionalization, making it a versatile intermediate for further chemical modifications.
Propiedades
Fórmula molecular |
C17H15BrN2O2 |
|---|---|
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
6-bromo-3-(4-ethoxyphenyl)imino-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C17H15BrN2O2/c1-3-22-12-6-4-11(5-7-12)19-16-13-8-10(2)14(18)9-15(13)20-17(16)21/h4-9H,3H2,1-2H3,(H,19,20,21) |
Clave InChI |
NLUXVNOLILKVSY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N=C2C3=C(C=C(C(=C3)C)Br)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B12446739.png)
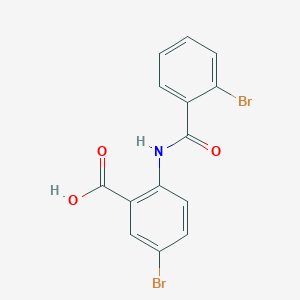
![1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine](/img/structure/B12446751.png)
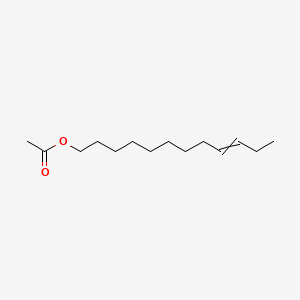
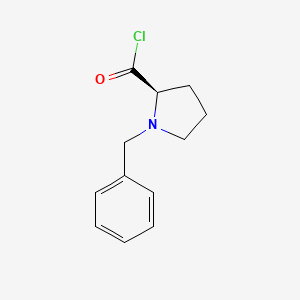
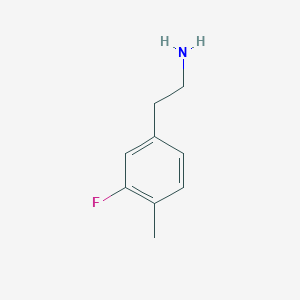
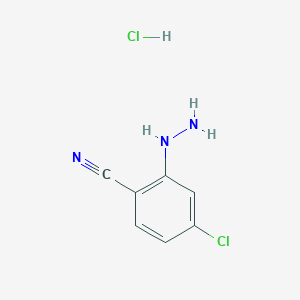
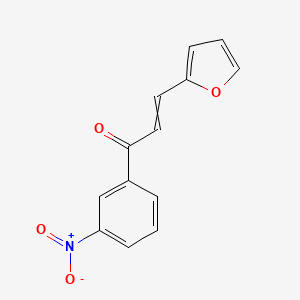
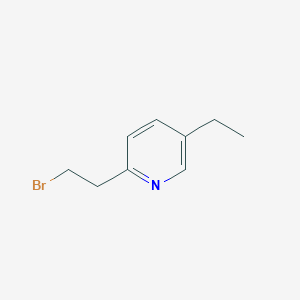
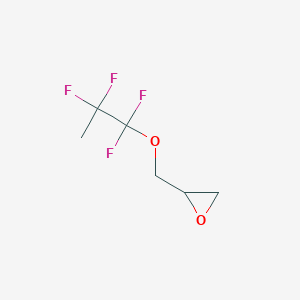
![N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12446813.png)
